molecular formula C12H17NO2 B018602 benzyl (2S)-2-amino-3-methylbutanoate CAS No. 21760-98-5

benzyl (2S)-2-amino-3-methylbutanoate

Cat. No.: B018602
CAS No.: 21760-98-5
M. Wt: 207.27 g/mol
InChI Key: YIRBOOICRQFSOK-NSHDSACASA-N
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Description

Benzyl (2S)-2-amino-3-methylbutanoate, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Benzyl (2S)-2-amino-3-methylbutanoate serves as a crucial intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Farooq and Ngaini (2019) highlight the importance of similar compounds, such as methyl-2-formyl benzoate, as bioactive precursors in organic synthesis. These precursors exhibit a range of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Their versatility in synthesis makes them valuable for the preparation of medical products and the search for new bioactive molecules, emphasizing their significance in both synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).

Supramolecular Chemistry and Nanotechnology

The compound also finds applications in supramolecular chemistry and nanotechnology. Cantekin, de Greef, and Palmans (2012) discuss benzene-1,3,5-tricarboxamides (BTAs), which share structural similarities with this compound, illustrating their importance across a wide range of scientific disciplines. The simple structure and accessibility of BTAs, combined with their supramolecular self-assembly behavior, allow for their use in applications from nanotechnology to polymer processing and biomedical applications. This adaptability promises a bright future for compounds like this compound in innovative scientific fields (Cantekin, de Greef, & Palmans, 2012).

Biomedical Research

In biomedical research, the compound's derivatives have been evaluated for their therapeutic potential. Zhilitskaya, Shainyan, and Yarosh (2021) review modern trends in the chemistry of benzothiazole derivatives, noting their biological activity and demand in the pharmaceutical industry. The easy functionalization of compounds related to this compound enables their consideration as reactive building blocks for developing new drugs and materials. This underscores the compound's role in facilitating new synthetic approaches and understanding patterns of reactivity in the quest for novel pharmacological agents (Zhilitskaya, Shainyan, & Yarosh, 2021).

Biochemical Analysis

Biochemical Properties

L-Valine Benzyl Ester, as a derivative of L-Valine, may participate in biochemical reactions similar to those involving L-Valine . L-Valine is known to be involved in various metabolic pathways, contributing to energy production, glucose utilization, and fatty acid synthesis . It is also a precursor in the penicillin biosynthetic pathway

Cellular Effects

The cellular effects of L-Valine Benzyl Ester are not well-studied. Considering its relation to L-Valine, it may influence cell function. L-Valine is known to play a role in muscle growth and metabolism . It also has a favorable role in enhancing insulin sensitivity, preserving intestinal health, and optimizing lipid metabolism

Molecular Mechanism

The molecular mechanism of action of L-Valine Benzyl Ester is not fully understood. As a derivative of L-Valine, it may share some of the molecular interactions of L-Valine. For instance, L-Valine is known to interact with various biomolecules in its role as a building block of proteins

Dosage Effects in Animal Models

L-Valine, the parent compound, is known to be safe for all animal species when used to supplement feed to compensate for a valine deficiency .

Metabolic Pathways

L-Valine Benzyl Ester may be involved in similar metabolic pathways as L-Valine. L-Valine is a part of the branched-chain amino acids (BCAAs) and is pivotal for the health of the human body . It is involved in various metabolic pathways, contributing to energy production, glucose utilization, and fatty acid synthesis .

Properties

IUPAC Name

benzyl (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRBOOICRQFSOK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347436
Record name Benzyl L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21760-98-5
Record name Benzyl L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl (2S)-2-amino-3-methylbutanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of L-valine benzyl ester in pharmaceutical synthesis?

A1: L-valine benzyl ester serves as a versatile starting material for synthesizing various pharmaceuticals, notably antihypertensive drugs like valsartan [, ]. Its chiral nature allows for the creation of enantiomerically pure compounds, crucial for drug efficacy and safety.

Q2: Can you elaborate on the synthesis of valsartan using L-valine benzyl ester?

A2: The synthesis of valsartan utilizes L-valine benzyl ester as a key precursor. The process involves a multi-step reaction pathway where L-valine benzyl ester is initially reacted with para-bromobenzyl bromide []. This is followed by a series of reactions including acrylation, Suzuki coupling, and deprotection to ultimately yield valsartan [].

Q3: How does the structure of L-valine benzyl ester influence its reactivity?

A3: The presence of the benzyl ester group in L-valine benzyl ester significantly influences its reactivity. For instance, during the synthesis of 7-substituted benzolactam-V8s, the benzyl ester acts as a protecting group for the carboxylic acid functionality of L-valine []. This allows for selective chemical transformations at other reactive sites within the molecule [].

Q4: What insights can be gained from studying the deamination reactions of L-valine benzyl ester?

A4: Deamination reactions of L-valine benzyl ester, typically involving nitrous acid, provide insights into the compound's stability and reaction mechanisms [, ]. Studies have shown that unlike L-valine, which primarily yields a substitution product upon deamination, L-valine benzyl ester produces a mixture of substitution, migration, and elimination products []. This difference in reactivity highlights the influence of the benzyl ester group on the reaction pathway.

Q5: How does the solvent environment affect the protonation behavior of L-valine benzyl ester?

A5: The protonation constants of L-valine benzyl ester, a measure of its acidity, are sensitive to solvent composition []. Research indicates that increasing the proportion of ethanol in ethanol-water mixtures leads to a decrease in the protonation constant of L-valine benzyl ester []. This observation suggests a significant role of solvent polarity and hydrogen bonding interactions in modulating the compound's chemical behavior.

Q6: Has L-valine benzyl ester been investigated in the context of enzyme inhibition?

A6: While not a direct target, derivatives of L-valine benzyl ester have been incorporated into larger peptide-like structures designed to inhibit enzymes like elastase and papain []. For example, diastereomers of N-(2-oxo-4-phenylazetidin-1-acetyl)-L-alanyl-L-valine benzyl ester exhibited notable inhibitory activity against papain []. These findings underscore the potential of using L-valine benzyl ester as a scaffold for developing novel enzyme inhibitors.

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